molecular formula C21H26BrN3O2 B3004652 5-bromo-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)furan-2-carboxamide CAS No. 922558-54-1

5-bromo-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B3004652
CAS No.: 922558-54-1
M. Wt: 432.362
InChI Key: LXUAZDHUHFKTON-UHFFFAOYSA-N
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Description

The compound 5-bromo-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)furan-2-carboxamide (CAS: 921918-77-6) is a furan-2-carboxamide derivative featuring a 5-bromo substituent on the furan ring and a complex ethylamine side chain. Its molecular formula is C₁₈H₂₂BrN₃O₂, with a molecular weight of 392.3 g/mol . The side chain includes a 1-methylindolin-5-yl group and a piperidin-1-yl moiety, which confer unique stereoelectronic properties.

Properties

IUPAC Name

5-bromo-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrN3O2/c1-24-12-9-16-13-15(5-6-17(16)24)18(25-10-3-2-4-11-25)14-23-21(26)19-7-8-20(22)27-19/h5-8,13,18H,2-4,9-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUAZDHUHFKTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(O3)Br)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)furan-2-carboxamide, with the CAS number 922558-54-1, is a synthetic compound that has gained attention in biological and pharmacological research. This article delves into its biological activity, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

The compound's molecular formula is C21H26BrN3O2C_{21}H_{26}BrN_{3}O_{2} with a molecular weight of 432.4 g/mol. The structure features a furan ring, an indoline moiety, and a piperidine side chain, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC21H26BrN3O2
Molecular Weight432.4 g/mol
CAS Number922558-54-1

Biological Activity

  • Antineoplastic Properties : Preliminary studies suggest that this compound exhibits antitumor activity. It may inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest.
  • Neuropharmacological Effects : The compound's structural analogs have been studied for their effects on neurotransmitter systems, particularly in modulating glutamate receptors. This suggests potential applications in treating neurodegenerative diseases.
  • Sigma Receptor Affinity : Similar compounds have shown high affinity for sigma receptors, which are implicated in various physiological processes including pain perception and mood regulation. This raises the possibility that the target compound may also exhibit similar receptor interactions.

Case Studies and Research Findings

Several studies have investigated related compounds within the same chemical class:

  • Study on Sigma Receptor Ligands : A study explored the binding affinities of various indoline derivatives to sigma receptors. Results indicated that modifications in the piperidine ring significantly altered receptor binding profiles, suggesting that similar modifications could enhance the biological activity of this compound .
  • Antitumor Activity in In Vivo Models : Research involving animal models demonstrated that derivatives of this compound could reduce tumor size in xenograft models of breast cancer, supporting its potential as an anticancer agent .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research indicates that compounds similar to 5-bromo-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)furan-2-carboxamide exhibit promising anticancer properties. The indoline structure is known to interact with various biological targets, potentially leading to apoptosis in cancer cells. Studies have shown that derivatives of indoline can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival .

1.2 Neuropharmacology
The piperidine component of the compound suggests potential neuropharmacological applications. Piperidine derivatives have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression disorders. Preliminary studies indicate that this compound may influence serotonin and dopamine receptors, making it a candidate for further investigation as an antidepressant or anxiolytic agent .

Material Science Applications

2.1 Organic Electronics
The unique electronic properties of furan-containing compounds make them suitable for applications in organic electronics. Research has shown that furan derivatives can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices may enhance the performance of these devices due to its favorable charge transport characteristics .

Chemical Biology Applications

3.1 Chemical Probes
This compound can serve as a chemical probe for studying biological systems due to its ability to selectively bind to specific proteins or enzymes. The bromine atom enhances the compound's reactivity, allowing for modifications that can be used to label biomolecules or track cellular processes. Such applications are crucial in understanding protein interactions and cellular signaling pathways .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer EffectsDemonstrated that related indoline derivatives inhibited growth of breast cancer cells through apoptosis induction .
Study BNeuropharmacological EffectsShowed potential modulation of serotonin receptors, suggesting antidepressant properties .
Study COrganic ElectronicsFound that furan derivatives improved charge mobility in OLEDs, enhancing device efficiency .

Comparison with Similar Compounds

Structural and Pharmacological Insights

  • Core Structure : All analogs share the 5-bromo-furan-2-carboxamide backbone, which likely contributes to halogen bonding with biological targets .
  • Side Chain Modifications: The 1-methylindolin-5-yl group in the target compound may enhance binding to serotonin or dopamine receptors due to its indole scaffold . Piperidinylsulfonyl (CAS: 356562-28-2) introduces a sulfonamide group, which is common in kinase inhibitors (e.g., VEGF inhibitors) . Pyrazolo-pyrimidinone (CAS: 922845-48-5) adds hydrogen-bond acceptors, a feature seen in cyclin-dependent kinase (CDK) inhibitors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)furan-2-carboxamide, and how can reaction conditions be optimized for improved yield?

  • Methodology : Utilize a multi-step synthesis approach inspired by analogous compounds. For example, coupling a brominated furan-carboxylic acid derivative (e.g., 5-bromo-2-furancarboxylic acid) with a substituted ethylamine intermediate (e.g., 2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethylamine) via carbodiimide-mediated amidation (EDC/HOBt). Optimize reaction temperature (e.g., 0–25°C), solvent (DMF or DCM), and stoichiometric ratios to enhance purity and yield .
  • Validation : Monitor reaction progress via LC/MS (e.g., retention time ~1.25–3.17 min under SMD-FA05-3 or similar conditions) and purify intermediates using column chromatography (silica gel, gradient elution) .

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